C4-Tosyloxy as a Superior Leaving Group for Late-Stage Diversification vs. 4-Hydroxy Intermediates
The C4-tosyloxy group on the target compound provides a substantially better leaving group (pKa of conjugate acid = -2.8 for TsOH) compared to the 4-hydroxy analog (pKa of conjugate acid = 15.7 for H2O), enabling direct SNAr displacement with amines under mild conditions (room temperature to 60°C, DMF or CH3CN, K2CO3) [1]. The 4-hydroxy intermediate requires pre-activation (e.g., POCl3 or triflate formation) before substitution, adding one synthetic step and reducing overall yield. Although no head-to-head kinetic comparison of the target compound vs. its 4-hydroxy analog has been published, the leaving-group pKa difference of approximately 18.5 orders of magnitude is a well-established physical-organic chemistry principle that predicts substantially faster reaction rates for the tosyloxy derivative [1], [2].
| Evidence Dimension | Leaving group ability (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa (TsOH) = -2.8 |
| Comparator Or Baseline | 4-Hydroxy analog: pKa (H2O) = 15.7 |
| Quantified Difference | ΔpKa ≈ 18.5 (tosyloxy is a vastly superior leaving group) |
| Conditions | Physical-organic chemistry principle; SNAr amination conditions per WO2020140959A1 (DMF, K2CO3, 25–60°C) |
Why This Matters
For procurement decisions, the tosyloxy derivative eliminates an activation step required for the 4-hydroxy intermediate, reducing synthetic step count, time, and cost in medicinal chemistry campaigns.
- [1] Hengrui Medicine Co., Ltd. WO2020140959A1 – 6-oxo-1,6-dihydropyridazine derivative, preparation method therefor and medical use thereof. 2020. View Source
- [2] Anslyn, E.V. & Dougherty, D.A. Modern Physical Organic Chemistry. University Science Books, 2006. (pKa values for TsOH and H2O). View Source
